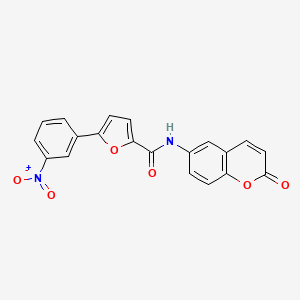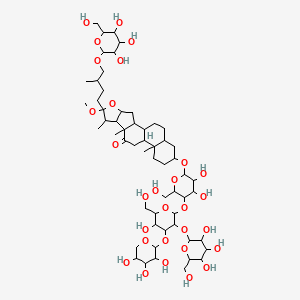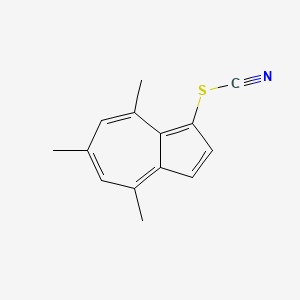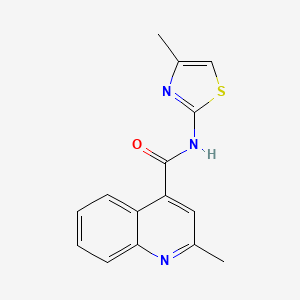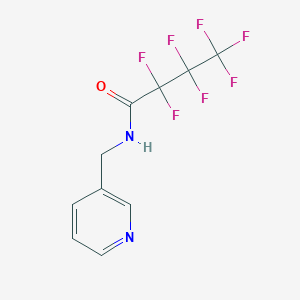
2,2,3,3,4,4,4-heptafluoro-N-(pyridin-3-ylmethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,4-Heptafluoro-N-(pyridin-3-ylmethyl)butanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-(pyridin-3-ylmethyl)butanamide typically involves the reaction of heptafluorobutyric acid with pyridin-3-ylmethanamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent like thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-N-(pyridin-3-ylmethyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Although resistant to oxidation, under extreme conditions, it can be oxidized to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated derivatives, while reduction reactions can produce amine derivatives.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4,4-Heptafluoro-N-(pyridin-3-ylmethyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions due to its stability and resistance to metabolic degradation.
Medicine: Investigated for potential use in drug development, particularly for its ability to enhance the stability and bioavailability of pharmaceuticals.
Industry: Utilized in the production of high-performance materials, including coatings and polymers, due to its thermal and chemical stability.
Mecanismo De Acción
The mechanism by which 2,2,3,3,4,4,4-heptafluoro-N-(pyridin-3-ylmethyl)butanamide exerts its effects involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms contribute to the compound’s high electronegativity, enhancing its binding affinity to specific enzymes or receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutylamine: Similar in structure but lacks the pyridin-3-ylmethyl group.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Contains a hydroxyl group instead of the amide group.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Used in polymer synthesis, differing in functional groups.
Uniqueness
2,2,3,3,4,4,4-Heptafluoro-N-(pyridin-3-ylmethyl)butanamide is unique due to the presence of both the heptafluorobutyl and pyridin-3-ylmethyl groups, which confer distinct chemical properties. Its high thermal stability, resistance to chemical reactions, and ability to interact with biological targets make it valuable in various fields of research and industry.
Propiedades
Número CAS |
416888-50-1 |
|---|---|
Fórmula molecular |
C10H7F7N2O |
Peso molecular |
304.16 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,4-heptafluoro-N-(pyridin-3-ylmethyl)butanamide |
InChI |
InChI=1S/C10H7F7N2O/c11-8(12,9(13,14)10(15,16)17)7(20)19-5-6-2-1-3-18-4-6/h1-4H,5H2,(H,19,20) |
Clave InChI |
IXYZKAMLEHNPAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(furan-2-yl)-4-methylpentyl]-N-[(4-propan-2-yloxyphenyl)methyl]acetamide](/img/structure/B14158911.png)

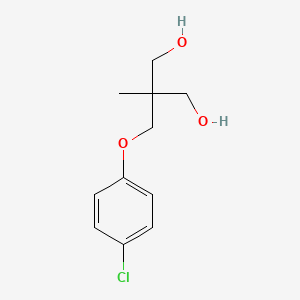


![4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol](/img/structure/B14158945.png)

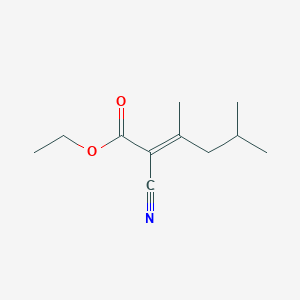
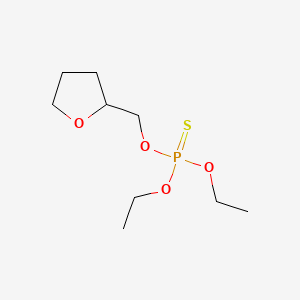
![(2Z)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14158963.png)
